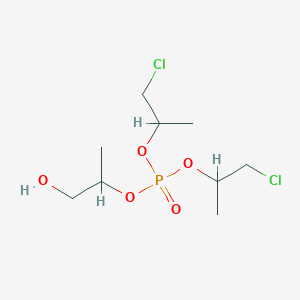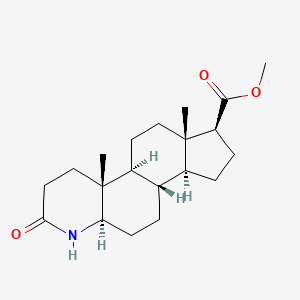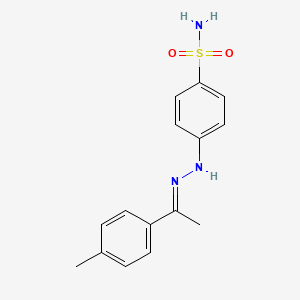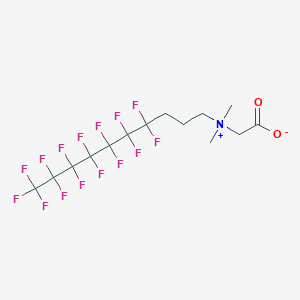![molecular formula C24H30FN3O6 B1145856 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl CAS No. 1219097-38-7](/img/no-structure.png)
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as N-Boc-desmethoxy Gatifloxacin , is a chemical with the molecular formula C23H28FN3O5 . It has a molecular weight of 445.48400 . The exact mass is 445.20100 .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, which is a bicyclic aromatic system. It also contains a cyclopropyl group, a piperazine ring, and a carboxylic acid group . The molecule also contains a fluorine atom .Physical And Chemical Properties Analysis
The compound has a LogP value of 3.62220, indicating its lipophilicity . The Polar Surface Area (PSA) is 92.08000 , which can give an indication of the compound’s ability to permeate cell membranes. Unfortunately, specific information about its boiling point, melting point, and density are not available .properties
CAS RN |
1219097-38-7 |
|---|---|
Product Name |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl |
Molecular Formula |
C24H30FN3O6 |
Molecular Weight |
475.5099032 |
synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid](/img/structure/B1145782.png)
